Cas no 1935395-10-0 (4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole)

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole

-

- インチ: 1S/C8H3BrF3NO/c9-5-1-4(8(10,11)12)2-6-7(5)13-3-14-6/h1-3H

- InChIKey: NIFVANHIAGKCSH-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C(F)(F)F)=CC(Br)=C2N=C1

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC501427-1g |

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole |

1935395-10-0 | 1g |

£650.00 | 2025-02-21 |

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

3. Book reviews

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

10. Book reviews

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazoleに関する追加情報

Introduction to 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole (CAS No. 1935395-10-0)

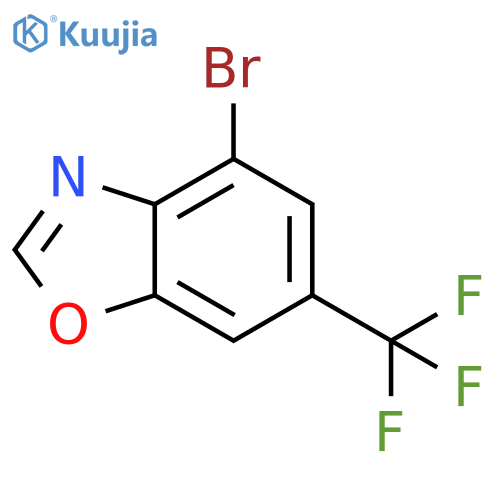

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole (CAS No. 1935395-10-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and chemical stability.

The 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole molecule features a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the benzoxazole ring. These functional groups contribute to the compound's reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom can be readily substituted in various reactions, while the trifluoromethyl group imparts unique electronic and steric properties that enhance the compound's utility in drug design and materials development.

Recent research has highlighted the potential of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole in the development of novel pharmaceuticals. Studies have shown that compounds with similar structures exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole exhibit significant antitumor activity against various cancer cell lines. The researchers attributed this activity to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

In addition to its pharmaceutical applications, 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole has also shown promise in materials science. The presence of the trifluoromethyl group imparts unique electronic properties that make it suitable for use in organic electronics and photovoltaic materials. Research published in Advanced Materials reported that derivatives of this compound can be used as electron transport materials in organic solar cells, enhancing their efficiency and stability.

The synthesis of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole typically involves a multi-step process that includes the formation of the benzoxazole ring followed by functionalization with bromine and trifluoromethyl groups. Various synthetic routes have been developed to optimize yield and purity, making it accessible for both academic and industrial applications. One common approach involves the condensation of 2-amino-4-bromophenol with trifluoroacetyl chloride followed by cyclization under appropriate conditions.

The physical properties of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole include a high melting point and good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in solution-based reactions and formulations. The compound is also stable under standard laboratory conditions, facilitating its handling and storage.

In conclusion, 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole (CAS No. 1935395-10-0) is a promising compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and functional groups offer significant opportunities for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1935395-10-0 (4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole) 関連製品

- 938001-17-3(2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- 66041-26-7(5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

- 2229103-41-5(2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)

- 2138203-85-5(3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid)

- 1226445-91-5(N-(1-hydroxycyclopentyl)methyl-N'-(2-phenylethyl)ethanediamide)

- 2171186-64-2((2R)-2-(2-chlorophenyl)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)

- 1022891-49-1(2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide)

- 2138148-01-1(Benzenemethanesulfonamide, 2-ethoxy-N,α-dimethyl-)

- 2877654-69-6(4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carbonyl}thiomorpholine)